

6RK73: A Technical Guide for the Study of Deubiquitinating Enzyme Activity

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Compound of Interest

Compound Name: 6RK73

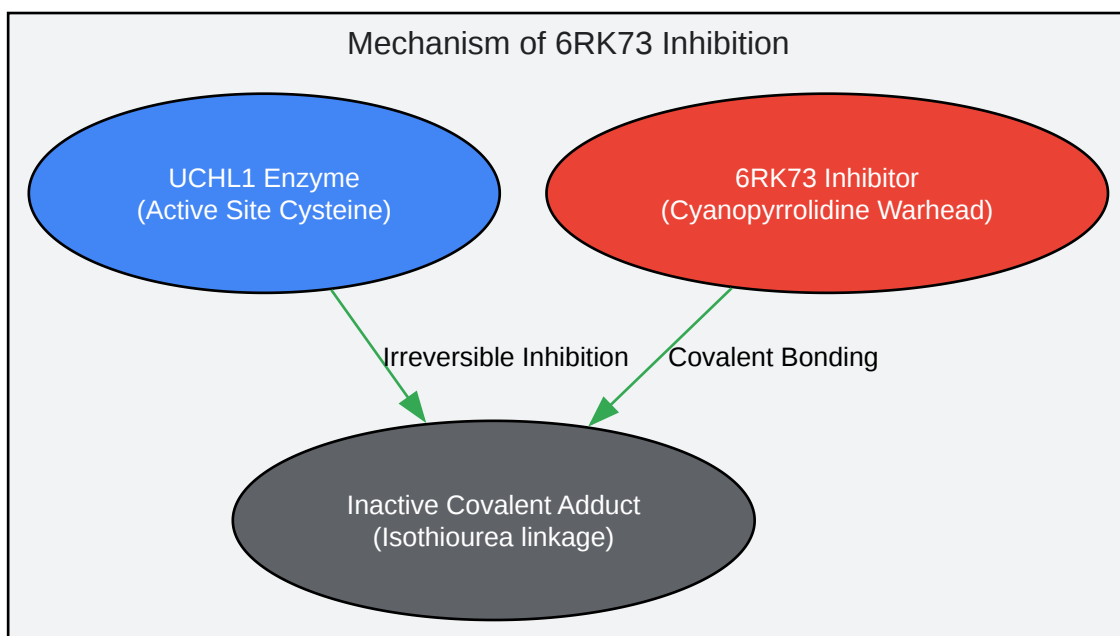
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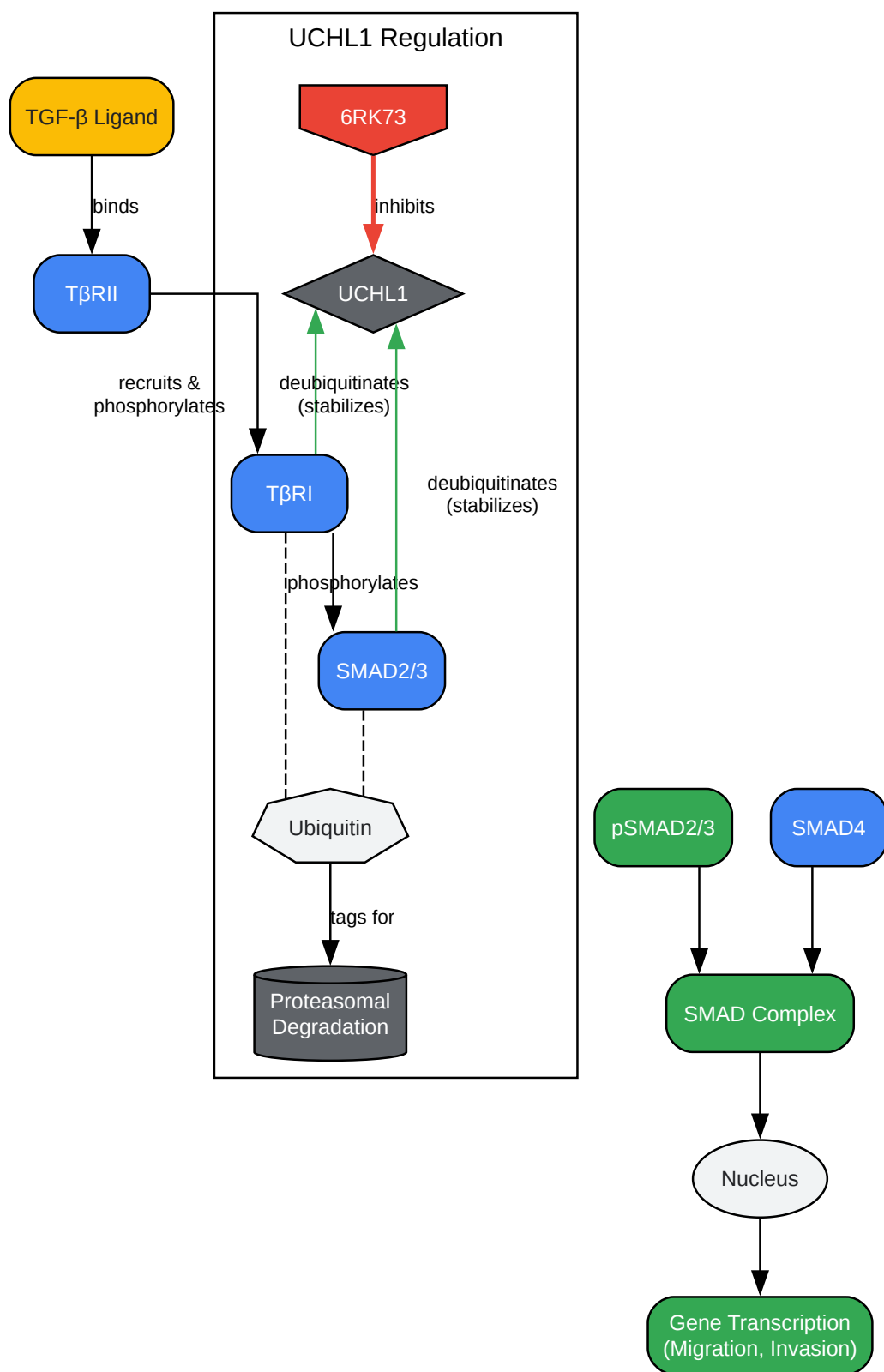
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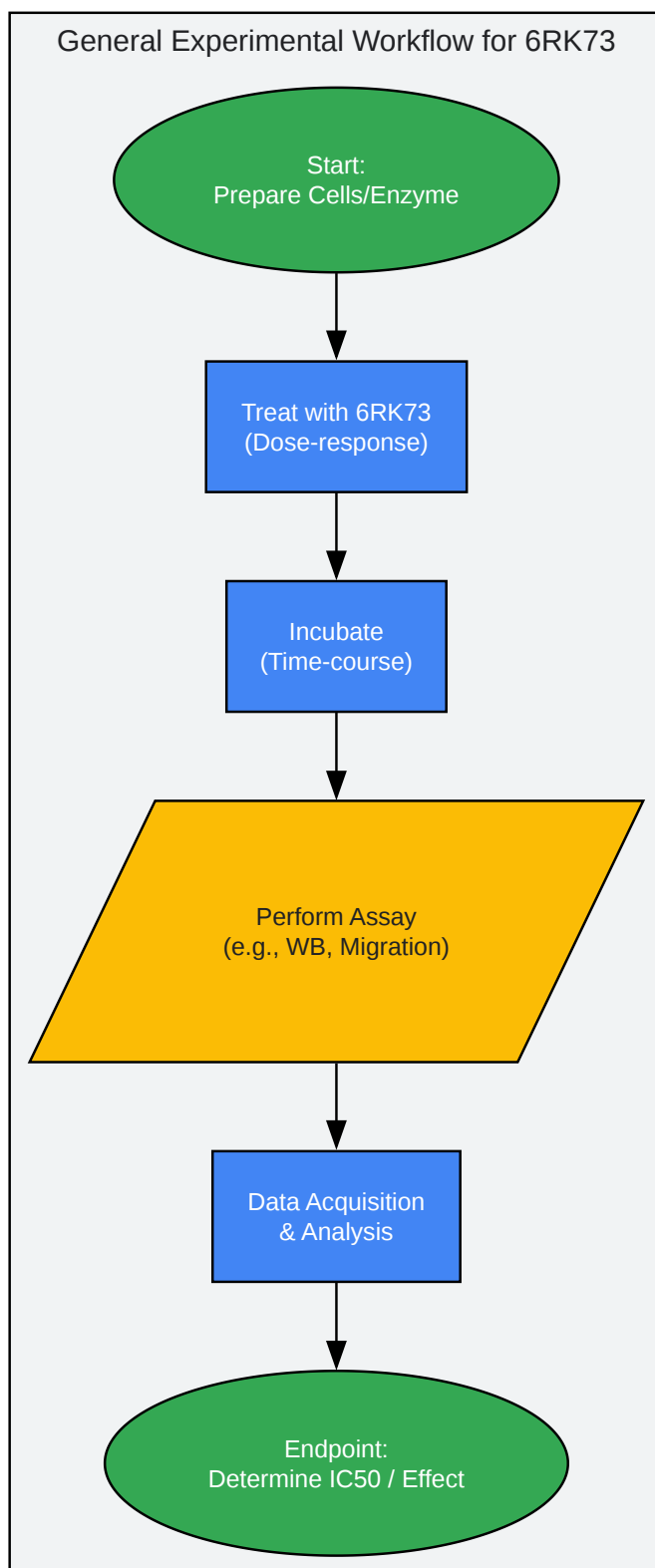
This guide provides an in-depth overview of **6RK73**, a potent and specific small molecule inhibitor, as a tool for researchers, scientists, and drug development professionals investigating deubiquitinating enzyme (DUB) activity. **6RK73** is particularly valuable for studying Ubiquitin C-terminal Hydrolase L1 (UCHL1), a DUB implicated in various diseases, including cancer and neurodegenerative disorders.^{[1][2][3]}

Mechanism of Action

6RK73 is a covalent and irreversible inhibitor that demonstrates high specificity for UCHL1.^[4]^[5] Its mechanism centers on a cyanopyrrolidine moiety that acts as a "warhead."^[1] This group forms a stable covalent isothioureia adduct with the active site cysteine residue of UCHL1.^{[1][6]} This irreversible binding effectively and specifically inactivates the enzyme, providing a sustained inhibition of its deubiquitinating activity.^{[1][2]} This specificity allows for precise investigation into the consequences of UCHL1 inhibition in both biochemical and cellular environments.^[1]







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